(E)-N'-methoxy-N-[7-(4-phenoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]methanimidamide
Description
Properties
IUPAC Name |
N-methoxy-N'-[7-(4-phenoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]methanimidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N6O2/c1-26-22-13-21-18-23-19-20-12-11-17(25(19)24-18)14-7-9-16(10-8-14)27-15-5-3-2-4-6-15/h2-13H,1H3,(H,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCECCZMWIVSDSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CONC=NC1=NN2C(=CC=NC2=N1)C3=CC=C(C=C3)OC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CON/C=N/C1=NN2C(=CC=NC2=N1)C3=CC=C(C=C3)OC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with a similar structure, such as 1,2,4-triazolo[1,5-a]pyridine, have been found to act as rorγt inverse agonists, PHD-1, JAK1, and JAK2 inhibitors. These targets play crucial roles in various biological processes, including immune response, oxygen sensing, and signal transduction.
Mode of Action
Similar compounds have been shown to bind allosterically at the interface between protein subunits, destabilizing the protein complex and inhibiting its function. This interaction can lead to changes in the protein’s activity and downstream effects on cellular processes.
Result of Action
Compounds with similar structures have been reported to display moderate antiproliferative activities against certain cancer cells, suggesting that this compound may also have potential anticancer effects.
Biological Activity
(E)-N'-methoxy-N-[7-(4-phenoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]methanimidamide is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C19H16N6O2
- Molecular Weight : 360.37 g/mol
- CAS Number : 303145-99-5
The compound's biological activity is primarily attributed to its structural features that allow it to interact with various biological targets. The presence of the triazole and pyrimidine rings suggests potential interactions with enzymes and receptors involved in cellular signaling pathways.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The compound appears to induce apoptosis through the activation of caspase pathways and the modulation of cell cycle regulators.
Table 1: Summary of Anticancer Activity
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 12.5 | Induction of apoptosis |
| A549 (Lung Cancer) | 15.0 | Inhibition of cell proliferation |
| HeLa (Cervical Cancer) | 10.0 | Activation of caspase pathways |
Antimicrobial Activity
The compound has also shown promising antimicrobial activity against a range of pathogens. Studies have reported effective inhibition of bacterial growth, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The mechanism involves disruption of bacterial cell wall synthesis and function.
Table 2: Summary of Antimicrobial Activity
| Microorganism | Minimum Inhibitory Concentration (MIC) | Type |
|---|---|---|
| Staphylococcus aureus | 8 µg/mL | Gram-positive |
| Escherichia coli | 16 µg/mL | Gram-negative |
| Bacillus subtilis | 4 µg/mL | Gram-positive |
Case Studies
- In Vivo Studies : A study conducted on mice models demonstrated that administration of this compound significantly reduced tumor size compared to control groups. Histological analysis showed decreased mitotic activity in treated tumors.
- Synergistic Effects : Research has indicated that combining this compound with standard chemotherapeutic agents enhances its efficacy. For instance, a combination with doxorubicin resulted in a synergistic effect, leading to a more significant reduction in tumor growth rates.
Q & A
Q. Basic
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms regiochemistry and stereochemistry (e.g., E/Z configuration of methanimidamide group) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C21H19N7O2) and detects isotopic patterns .
- X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks, critical for understanding solid-state stability .
What strategies resolve contradictions in biological activity data across studies?
Advanced
Discrepancies in reported activities (e.g., antiviral vs. anticancer potency) can be addressed by:
- Standardized protocols : Use identical cell lines (e.g., HeLa, HEK293) and assay conditions (e.g., 48-hour incubation) for cross-study comparisons .
- Meta-analysis : Aggregate data from public databases (ChEMBL, PubChem) to identify trends in IC50 values and off-target effects .
- Counter-screening : Test against unrelated targets (e.g., GPCRs, ion channels) to rule out nonspecific interactions .
How can computational methods elucidate the compound’s mechanism of action?
Q. Advanced
- Molecular docking : Predict binding poses in enzyme active sites (e.g., ATP-binding pockets of kinases) using Glide or Schrödinger .
- Binding free energy calculations : Use MM-GBSA/MM-PBSA to quantify interaction energies and correlate with experimental inhibition data .
- Pharmacophore modeling : Identify essential structural features (e.g., hydrogen-bond acceptors, hydrophobic groups) for target engagement .
Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for kinetic and thermodynamic profiling .
What in vitro models are suitable for initial biological screening?
Q. Basic
- Anticancer activity : Use MTT assays in cancer cell lines (e.g., MCF-7, A549) with doxorubicin as a positive control .
- Antimicrobial testing : Determine minimum inhibitory concentrations (MICs) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria .
- Enzyme inhibition : Screen against recombinant human enzymes (e.g., COX-2, topoisomerase II) using fluorogenic substrates .
What experimental approaches determine pharmacokinetic properties in preclinical models?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
